![molecular formula C24H54Br2N2 B14339866 triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide CAS No. 101122-64-9](/img/structure/B14339866.png)
triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide: is a quaternary ammonium compound with the molecular formula C24H54Br2N2 and a molecular weight of 530.507 g/mol . This compound is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide typically involves the reaction of 1,12-dibromododecane with triethylamine . The reaction proceeds as follows:
- The reaction mixture is stirred at room temperature for several hours.
- The product is then isolated by filtration and purified by recrystallization.
1,12-dibromododecane: is reacted with in a suitable solvent such as .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other anions such as chloride or sulfate.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include or in an aqueous medium.
Oxidation Reactions: Oxidizing agents such as or can be used.
Reduction Reactions: Reducing agents such as or are commonly employed.
Major Products Formed:
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: The products depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions .
Biology: In biological research, this compound is used to solubilize proteins and peptides, extract DNA, and lyse cells . Its ability to disrupt cell membranes makes it valuable in cell biology studies.
Medicine: The compound has potential applications in drug delivery systems due to its surfactant properties. It can be used to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: In industrial applications, this compound is used in the formulation of detergents, fabric softeners, and antistatic agents .
Mecanismo De Acción
The mechanism of action of triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and the release of intracellular components . This property is particularly useful in applications such as protein extraction and DNA isolation.
Comparación Con Compuestos Similares
- Dodecyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
- 1,12-Dodecanediaminium, N,N,N,N’,N’,N’-hexaethyl-, dibromide
Comparison: Triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide is unique due to its specific structure, which provides distinct surfactant properties. Compared to dodecyltrimethylammonium bromide, it has a longer alkyl chain and additional ethyl groups, enhancing its ability to solubilize hydrophobic molecules and disrupt cell membranes .
Propiedades
Número CAS |
101122-64-9 |
|---|---|
Fórmula molecular |
C24H54Br2N2 |
Peso molecular |
530.5 g/mol |
Nombre IUPAC |
triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide |
InChI |
InChI=1S/C24H54N2.2BrH/c1-7-25(8-2,9-3)23-21-19-17-15-13-14-16-18-20-22-24-26(10-4,11-5)12-6;;/h7-24H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
ZPGQJMZSOYWJQD-UHFFFAOYSA-L |
SMILES canónico |
CC[N+](CC)(CC)CCCCCCCCCCCC[N+](CC)(CC)CC.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


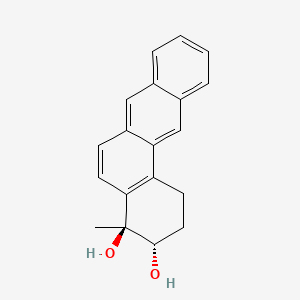



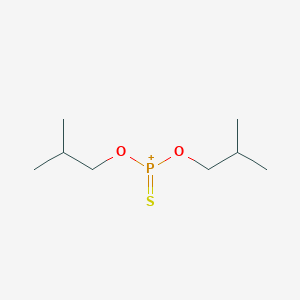
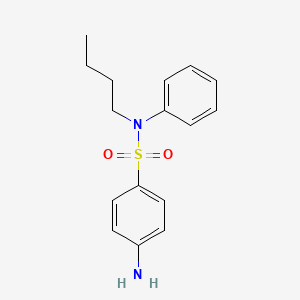
![5,6-Bis(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14339809.png)
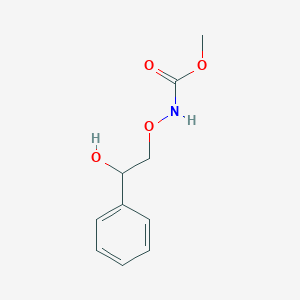

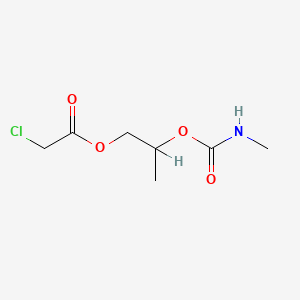
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol](/img/structure/B14339870.png)
![1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol](/img/structure/B14339876.png)
![2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14339879.png)

